N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
“N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chloro-substituted methoxyphenyl group, a methylpiperidinyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 5-chloro-2-methoxyphenol, is reacted with an appropriate acylating agent to form the methoxyphenyl intermediate.
Pyrimidinyl Group Introduction: The intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.
Piperidinyl Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of specific diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, ion channels, or other proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamide derivatives that have similar structural features.
This compound: can be compared with other pyrimidine-based compounds that exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H25ClN4O3 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
InChI |
InChI=1S/C20H25ClN4O3/c1-13-6-8-25(9-7-13)20-22-14(2)10-19(24-20)28-12-18(26)23-16-11-15(21)4-5-17(16)27-3/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26) |
InChI Key |
ZTLCPQRUESFKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Origin of Product |
United States |
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